molecular formula C23H20N2O2 B11121305 N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide

N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide

Cat. No.: B11121305
M. Wt: 356.4 g/mol
InChI Key: KFPYOKZJYMQCAQ-UHFFFAOYSA-N
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Description

N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide: is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl group, a cyclopropyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N’-[(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Comparison: N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This differentiates it from other biphenyl-4-carbohydrazide derivatives, which may have different substituents leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-phenyl-N'-(2-phenylcyclopropanecarbonyl)benzohydrazide

InChI

InChI=1S/C23H20N2O2/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)24-25-23(27)21-15-20(21)18-9-5-2-6-10-18/h1-14,20-21H,15H2,(H,24,26)(H,25,27)

InChI Key

KFPYOKZJYMQCAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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